1,3,5-Tri(4-pyrazolyl)benzene
Description
1,3,5-Tri(4-pyrazolyl)benzene, also known as 1,3,5-Tris(pyrazol-4-yl)benzene, is a notable organic compound characterized by a central benzene (B151609) ring symmetrically substituted with three pyrazole (B372694) groups at the 1, 3, and 5 positions. nih.gov Its C3-symmetric, planar structure and the presence of nitrogen-containing pyrazole rings make it a highly versatile building block in several areas of chemistry. mdpi.comnih.gov As a multidentate ligand, it possesses multiple coordination sites, enabling the formation of complex, extended structures. rsc.orgacs.org
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 4-[3,5-bis(1H-pyrazol-4-yl)phenyl]-1H-pyrazole nih.gov |
| Molecular Formula | C₁₅H₁₂N₆ nih.govbldpharm.com |
| Molecular Weight | 276.30 g/mol nih.govbldpharm.com |
| CAS Number | 1325728-09-3 nih.govbldpharm.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3,5-bis(1H-pyrazol-4-yl)phenyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6/c1-10(13-4-16-17-5-13)2-12(15-8-20-21-9-15)3-11(1)14-6-18-19-7-14/h1-9H,(H,16,17)(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOMEKVZZCIYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=CNN=C2)C3=CNN=C3)C4=CNN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,3,5 Tri 4 Pyrazolyl Benzene and Its Derivatives
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the 1,3,5-tri(4-pyrazolyl)benzene core in a limited number of steps from readily available starting materials. These methods include classical cyclization reactions, modern one-pot multi-component procedures, and catalytic condensation routes.
Cyclization Reactions utilizing Enaminones and Hydrazines
A well-established and versatile method for the synthesis of pyrazole (B372694) rings is the cyclocondensation reaction between a 1,3-dielectrophilic species and a hydrazine (B178648) derivative. In the context of this compound, this involves the reaction of a tris-β-enaminone with an appropriate hydrazine.
The synthesis of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes commences with the preparation of the key intermediate, 1,3,5-tris(3-dimethylamino-1-oxoprop-2-en-yl)benzene. mdpi.com This enaminone is synthesized from 1,3,5-triacetylbenzene (B188989) and N,N-dimethylformamide diethyl acetal. mdpi.com Subsequent cyclization of this tris-β-enaminone with phenylhydrazines in the presence of an acid catalyst, such as 4-toluenesulfonic acid, in refluxing ethanol (B145695) yields the desired 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes. mdpi.com This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and elimination of dimethylamine (B145610) and water to afford the aromatic pyrazole ring.
| Reactants | Catalyst | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1,3,5-tris(3-dimethylamino-1-oxoprop-2-en-yl)benzene, Phenylhydrazines | 4-Toluenesulfonic acid | Ethanol | Reflux, 5h | 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes | Not specified |
The structure of the resulting 1,5-disubstituted pyrazole isomers can be confirmed by spectroscopic methods, including 1H-NMR, which shows characteristic signals for the benzene (B151609) core and the pyrazole ring protons. mdpi.com X-ray diffraction studies have also been used to unequivocally determine the regiochemistry of the cyclization. mdpi.com
One-Pot Multi-Component Synthetic Procedures
One-pot multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. For the synthesis of 1,3,5-trisubstituted pyrazoles, a one-pot, three-component reaction has been developed utilizing an immobilized enzyme catalyst. nih.gov
This methodology involves the reaction of phenyl hydrazines, nitroolefins, and benzaldehydes in the presence of Thermomyces lanuginosus lipase (B570770) immobilized on a metal-organic framework (TLL@MMI). nih.gov This enzymatic approach provides a regioselective route to 1,3,5-trisubstituted pyrazole derivatives in yields ranging from 49% to 90%. nih.gov The reaction is performed under mild conditions, and all reactants are combined in a single vessel at the start of the reaction. nih.gov While this method has been demonstrated for a range of 1,3,5-trisubstituted pyrazoles, its specific application to the synthesis of this compound would depend on the selection of appropriate starting materials.
| Reactants | Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Phenyl hydrazines, Nitroolefins, Benzaldehydes | TLL@MMI | Mild conditions | 1,3,5-Trisubstituted pyrazoles | 49-90 |
Catalytic Condensation Routes
Catalytic condensation reactions provide another avenue for the construction of the central benzene ring of this compound from appropriately substituted pyrazole precursors. While a direct catalytic condensation to form this compound is not extensively documented, analogous transformations suggest its feasibility.
For instance, the acid-catalyzed self-condensation of acetophenones to yield 1,3,5-triphenylbenzenes is a well-known reaction. scielo.org.mx A montmorillonite (B579905) clay activated with trifluoromethanesulfonic acid has been shown to effectively catalyze the condensation of various acetophenones in refluxing benzene. scielo.org.mx This suggests that a similar strategy could potentially be employed, starting with a 4-acetylpyrazole (B2715411) derivative, to achieve a trimerization and form the this compound core. The reaction would likely proceed through aldol-type condensation intermediates followed by cyclization and dehydration.
| Reactant | Catalyst | Solvent | Product |
|---|---|---|---|
| Acetophenones | Trifluoromethanesulfonic acid activated Montmorillonite clay | Benzene | 1,3,5-Triphenylbenzenes |
Functionalization and Derivatization Strategies
Following the synthesis of the this compound core, further functionalization and derivatization can be carried out to modify its properties and to construct more complex molecular architectures. Key strategies include halogenation of the pyrazole rings and subsequent coupling reactions to form extended conjugated systems.
Halogenation Reactions of Pyrazole Rings
The introduction of halogen atoms onto the pyrazole rings of this compound derivatives provides valuable synthetic handles for subsequent cross-coupling reactions. The halogenation of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes has been successfully achieved using N-halosuccinimides. mdpi.com
The specific halogenating agent and reaction conditions determine the nature of the halogen introduced. For chlorination and bromination, N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are used, respectively, in refluxing ethanol. mdpi.com For iodination, N-iodosuccinimide (NIS) is employed in the presence of trifluoroacetic acid in a sealed tube at elevated temperatures. mdpi.com These reactions typically result in the substitution at the 4-position of the pyrazole rings.
| Substrate | Reagent | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzene | N-Chlorosuccinimide | Ethanol | 78 °C, 5h | 1,3,5-Tris(4-chloro-1-phenyl-1H-pyrazol-5-yl)benzene | 63 |
| 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzene | N-Bromosuccinimide | Ethanol | 78 °C, 5h | 1,3,5-Tris(4-bromo-1-phenyl-1H-pyrazol-5-yl)benzene | 65 |
| 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzene | N-Iodosuccinimide, Trifluoroacetic acid | Ethanol | 78 °C, 5h, Sealed tube | 1,3,5-Tris(4-iodo-1-phenyl-1H-pyrazol-5-yl)benzene | Not specified |
Coupling Reactions for Extended Conjugated Systems
The halogenated derivatives of this compound are versatile precursors for the construction of extended conjugated systems through various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds, leading to molecules with tailored electronic and photophysical properties.
Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. organic-chemistry.org Halogenated this compound derivatives can be coupled with a variety of aryl or vinyl boronic acids or their esters to introduce new aromatic or olefinic moieties. researchgate.netnih.gov This reaction is highly tolerant of a wide range of functional groups, making it a powerful tool for molecular design. tcichemicals.com
Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is particularly useful for the introduction of ethynyl (B1212043) linkages, leading to the formation of rigid, linear, and highly conjugated structures. organic-chemistry.org The halogenated this compound can be reacted with various terminal alkynes to create extended π-systems. researchgate.netresearchgate.net
| Coupling Reaction | General Reactants | Catalyst System | General Product |
|---|---|---|---|
| Suzuki Coupling | Halogenated 1,3,5-tri(pyrazolyl)benzene, Boronic acid/ester | Palladium catalyst, Base | Aryl/vinyl substituted 1,3,5-tri(pyrazolyl)benzene |
| Sonogashira Coupling | Halogenated 1,3,5-tri(pyrazolyl)benzene, Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Alkynyl substituted 1,3,5-tri(pyrazolyl)benzene |
Enzyme-Catalyzed Derivatizations
The field of biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit remarkable chemo-, regio-, and stereoselectivity, making them attractive tools for the functionalization of complex molecules. However, the application of enzyme-catalyzed reactions for the direct derivatization of the this compound scaffold is a largely unexplored area of research. A thorough review of the scientific literature reveals a significant gap in studies focused on the enzymatic modification of this specific compound and its close analogs.
While the enzymatic synthesis of various nitrogen-containing heterocycles is an active area of investigation, the use of enzymes to catalyze reactions on a pre-formed polypyrazolylbenzene core has not been reported. The inherent stability and aromatic nature of the this compound molecule may present challenges for enzymatic recognition and transformation. The substrate specificity of enzymes is a key determinant of their catalytic activity, and it is plausible that enzymes capable of modifying this particular scaffold have yet to be identified or engineered.
Future research in this area could explore the potential of various enzyme classes for the derivatization of this compound. For instance, oxidoreductases, such as cytochrome P450 monooxygenases or laccases, could potentially catalyze hydroxylation or coupling reactions on the benzene or pyrazole rings. Hydrolases, such as lipases or proteases, might be employed for the modification of derivatives bearing ester or amide functionalities. Transferases could be investigated for the addition of glycosyl, methyl, or other functional groups.
The development of enzymatic derivatization methods for this compound would represent a significant advancement, providing access to novel derivatives with potentially unique properties for applications in materials science, coordination chemistry, and catalysis. This remains a nascent field, ripe for investigation and discovery.
Table 1: Potential Enzyme-Catalyzed Derivatizations of this compound (Hypothetical)
The following table outlines hypothetical enzymatic reactions that could be explored for the derivatization of this compound. It is important to note that these are speculative and would require experimental validation.
| Enzyme Class | Potential Reaction | Potential Product Feature | Research Status |
| Oxidoreductases | Hydroxylation of aromatic rings | Introduction of hydroxyl groups for further functionalization or altered solubility. | Not Reported |
| Oxidative coupling | Dimerization or polymerization of the core structure. | Not Reported | |
| Transferases | Glycosylation | Attachment of sugar moieties to enhance aqueous solubility or introduce chirality. | Not Reported |
| Methylation | Introduction of methyl groups to modify electronic properties or steric hindrance. | Not Reported | |
| Hydrolases | (On substituted derivatives) | Cleavage or formation of ester/amide bonds on side chains. | Not Reported |
Coordination Chemistry of 1,3,5 Tri 4 Pyrazolyl Benzene
Ligand Design Principles and Coordination Capabilities
The specific arrangement of donor atoms and the rigid nature of 1,3,5-Tri(4-pyrazolyl)benzene (TPB) define its role as a powerful ligand in coordination chemistry. Its design is centered around the symmetrical presentation of three pyrazolyl units from a central benzene (B151609) core.
Pyrazole (B372694) Ring Nitrogen Donating Sites
The fundamental coordination capability of this compound stems from the nitrogen atoms within its three pyrazole rings. Each pyrazole ring contains two nitrogen atoms: one pyrrole-type nitrogen (N-H) and one pyridine-type nitrogen (-N=). In its neutral form, the ligand coordinates to metal ions through the lone pair of electrons on the pyridine-type nitrogen atom. This nitrogen acts as a Lewis base, forming stable dative bonds with transition metal centers. This is the primary mode of interaction for forming a wide array of coordination compounds, from discrete molecules to extended networks. selcuk.edu.tr
Tridentate Ligand Characteristics and Geometrical Constraints
The substitution of the pyrazolyl groups at the 1, 3, and 5 positions of the central benzene ring imparts a distinct C₃ symmetry to the molecule. This arrangement results in a trigonal, planar ligand where the three pyrazolyl donor groups are oriented at approximately 120° angles to each other. This geometry makes TPB a classic example of a "tripodal" or tridentate ligand, capable of binding to a single metal center with its three arms or, more commonly, bridging multiple metal centers.
This inherent tridentate and symmetrical nature is a key principle in its design, making it an exceptional building block for constructing highly ordered, porous materials such as metal-organic frameworks (MOFs). The rigidity of the benzene core and the defined orientation of the pyrazole units allow for predictable coordination geometries, leading to materials with high porosity and surface area.
Influence of Substituents on Coordination Modes
While this compound itself is unsubstituted, the study of analogous substituted compounds provides insight into how modifications can influence coordination. For example, the introduction of bulky substituents (e.g., methyl or phenyl groups) on the pyrazole rings of similar tripodal ligands can introduce steric hindrance. vulcanchem.com This steric clash can affect the conformation of the ligand, causing the pyrazole rings to twist out of the plane of the central benzene ring and influencing the geometry of the resulting metal complex. vulcanchem.comcdnsciencepub.com
Furthermore, the use of flexible linkers, such as methylene (B1212753) groups between the benzene core and the pyrazole units in compounds like 1,3,5-tris(pyrazol-1-ylmethyl)benzene, introduces rotational freedom. This flexibility can allow the ligand to accommodate different coordination environments more readily than a rigid ligand like TPB, but it can also lead to less predictable structural outcomes. psu.edu The absence of such spacers in TPB contributes to its rigidity, a desirable trait for the construction of robust frameworks.
Metal Complexation Studies
The tripodal arrangement of nitrogen donor atoms in this compound facilitates complexation with a variety of metal ions, leading to the formation of both discrete molecules and extended polymeric structures.
Formation of Mononuclear and Polynuclear Coordination Compounds
The versatility of tripodal pyrazole-based ligands allows for the controlled synthesis of complexes with varying nuclearity. Depending on the metal-to-ligand ratio and reaction conditions, these ligands can form mononuclear, dinuclear, trinuclear, or even higher-order polynuclear structures. psu.edu
Mononuclear Complexes: When one ligand coordinates to a single metal center, a mononuclear complex is formed. For instance, the analogous ligand 1,3,5-Tris{2'-[(pyrazol-1-yl)methyl]phenyl}benzene forms a mononuclear complex with Cu(I), where the three pyrazolyl arms encapsulate the metal ion. nih.govacs.org This mode is typical when the ligand acts in a chelating fashion.
Polynuclear Complexes: More commonly, the divergent nature of the pyrazolyl groups in TPB promotes the formation of polynuclear compounds, where the ligand bridges multiple metal centers. This is the foundational interaction for creating coordination polymers and MOFs. academie-sciences.fr Studies on the closely related 1,3,5-tris(pyrazol-1-ylmethyl)benzene show that it readily forms bi- and tri-nuclear complexes with Cu(II) and mixed-metal trinuclear complexes with Cu(II) and Co(II). psu.edu The specific ligand 1,3,5-tris(1H-pyrazol-4-yl)benzene (also known as H₃BTP) is explicitly used in the formation of Ni-based MOFs, which are by definition polynuclear structures. researchgate.net
Interaction with Transition Metal Ions (e.g., Ni(II), Cu(I/II), Zn(II), Co(II))
Research has demonstrated that TPB and its analogs form stable complexes with a range of first-row transition metals.
Nickel(II): this compound has been shown to coordinate with Ni(II) to form the metal-organic framework Ni₃(BTP)₂, which has been explored for catalytic applications. researchgate.net Other pyrazole-derived ligands react with Ni(II) salts to yield various coordination compounds, including mononuclear complexes and cubane-type polynuclear clusters, often with the metal in a distorted octahedral environment. researchgate.net
Copper(I/II): The coordination chemistry with copper is particularly nuanced. An analogous tris(pyrazolyl) arene ligand demonstrated a clear preference for Cu(I), forming a stable mononuclear complex, while failing to form a complex with Cu(II). nih.gov Conversely, the more flexible 1,3,5-tris(pyrazol-1-ylmethyl)benzene forms a variety of mononuclear and polynuclear complexes with Cu(II), where the copper center typically adopts a distorted square pyramidal geometry. psu.edu This suggests that the rigidity and electronic properties of TPB could be tuned to select for a specific oxidation state of copper.
Zinc(II) and Cobalt(II): Tripodal ligands containing pyrazole or similar imidazole (B134444) donors are effective for complexing Zn(II) and Co(II). cdnsciencepub.comresearchgate.net The related ligand 1,3,5-tris(pyrazol-1-ylmethyl)benzene has been used to synthesize a mixed-metal trinuclear complex containing both Cu(II) and Co(II). psu.edu Furthermore, the linear analog, 1,4-di(1H-pyrazol-4-yl)benzene, is known to form isoreticular MOFs with both Co(II) and Zn(II), highlighting the strong affinity of the pyrazolyl nitrogen for these metal ions.
Spectroscopic Techniques for Complex Characterization (e.g., NMR, IR)
NMR Spectroscopy has proven to be a powerful tool for elucidating the structure of these complexes in solution. For instance, in the ¹H-NMR spectra of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, the singlet signal for the benzene hydrogens indicates the equivalence of the three substituents at the 1, 3, and 5 positions. The formation of the pyrazole ring is confirmed by two doublets with a coupling constant of ³J = 2 Hz. mdpi.com Upon halogenation, the disappearance of the signal for the hydrogen at position 4 of the pyrazole ring and the appearance of the hydrogen at position 3 as a singlet confirm the substitution pattern. mdpi.com Furthermore, concentration-dependent ¹H-NMR studies can be employed to investigate intermolecular interactions, such as the absence of planar stacking in solution for certain derivatives. mdpi.com In the case of organo-beryllium complexes with tris(pyrazolyl)borate ligands, a related class of compounds, ⁹Be NMR spectroscopy is instrumental in determining the coordination mode of the metal, with downfield shifts indicating η¹-coordination. rsc.org
IR Spectroscopy provides valuable information about the vibrational modes of the ligand and its complexes. The coordination of the pyrazolyl groups to a metal center typically leads to shifts in the characteristic IR bands. For example, in copper(II) complexes with 1,3,5-tris(pyrazol-1-ylmethyl)benzene, characteristic bands are observed around 3115, 1606, 1512, 1286, 1089, and 747 cm⁻¹. psu.edu In complexes involving phosphine (B1218219) co-ligands, the IR spectra can also reveal information about the coordination of these additional ligands. researchgate.net For instance, in silver(I) complexes with hydrotris(pyrazol-1-yl)borate and tertiary phosphines, the B-H stretching frequency provides information about the borate (B1201080) ligand's environment. acs.org
The following table summarizes key spectroscopic data for some this compound derivatives and their complexes:
| Compound/Complex | Spectroscopic Technique | Key Observations | Reference |
| 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes | ¹H-NMR | Singlet for benzene protons, two doublets for pyrazole protons. | mdpi.com |
| Halogenated 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes | ¹H-NMR | Disappearance of H4 pyrazole signal, H3 as a singlet. | mdpi.com |
| [CuL₂(ClO₄)(H₂O)₂]ClO₄ (L = 1,3,5-tris(pyrazol-1-ylmethyl)benzene) | IR | Bands at 3541, 3481, 3115, 1606, 1512, 1286, 1089, 747 cm⁻¹. | psu.edu |
| TpBe(η¹-Cp) (Tp = tris(pyrazolyl)borate, Cp = pentamethylcyclopentadienyl) | ⁹Be NMR | Downfield shift to 4.76 ppm, indicative of η¹-coordination. | rsc.org |
Thermodynamic and Kinetic Stability of Metal-Ligand Complexes
The thermodynamic and kinetic stability of metal-ligand complexes are critical factors that govern their formation and persistence. While specific quantitative thermodynamic and kinetic data for this compound complexes are not extensively detailed in the provided search results, general principles of coordination chemistry and findings for related systems offer valuable insights.
Thermodynamic stability refers to the equilibrium position of the complex formation reaction. The stability of metal-organic frameworks (MOFs), which can be constructed from ligands like this compound, is a key consideration for their practical applications. rsc.org The strength of the coordination bonds between the metal ions and the ligand's donor atoms is a primary determinant of thermodynamic stability. rsc.org For pyrazole-based ligands, the formation of stable complexes is often observed, and the stability can be influenced by factors such as the solvent and temperature. researchgate.netmdpi.com For instance, studies on the complexation of Co(II) with Schiff base ligands have shown that the stability constants can either decrease with increasing temperature (exothermic reaction) or show varied behavior (endothermic reaction), depending on the ligand structure. researchgate.net
Kinetic stability , on the other hand, relates to the lability of the complex, or the rate at which it undergoes ligand exchange reactions. Kinetically inert metal ions, which exhibit slow ligand exchange rates, can form exceptionally robust complexes and MOFs. mit.edu The choice of metal ion is therefore crucial in controlling the kinetic stability of the resulting coordination compound. For example, metal ions like Cr³⁺ and Co³⁺ are known to form kinetically inert complexes, which can be advantageous in applications where the complex needs to remain intact over time. mit.edu The concept of metastability is also relevant, where porous materials like MOFs exist in a kinetically-trapped state that is higher in energy than a denser, non-porous phase. mit.edu The energy barrier to transition to this dense phase dictates the kinetic stability of the porous framework. mit.edu
Structural Diversity of Coordination Compounds
The tripodal nature of this compound and its derivatives allows for the formation of a wide array of coordination compounds with diverse structures, ranging from discrete molecules to extended polymeric and macrocyclic architectures.
For example, in a monocopper(II) complex with 1,3,5-tris(pyrazol-1-ylmethyl)benzene, the copper(II) ion is coordinated by two pyrazolyl nitrogen atoms and two water oxygen atoms in a distorted square pyramidal geometry. psu.edu The Cu-N bond distances were found to be 2.019(4) Å and 1.988(4) Å. psu.edu In a related dicopper(II) complex, two copper ions are bridged by two ligands and two chloride ions, forming a polymeric structure. psu.edu The coordination sphere around each copper ion in this polymeric structure is also distorted square pyramidal. psu.edu
The following table presents selected crystallographic data for copper(II) complexes with 1,3,5-tris(pyrazol-1-ylmethyl)benzene:
| Complex | Crystal System | Space Group | Key Structural Features | Reference |
| [CuL₂(ClO₄)(H₂O)₂]ClO₄ | Monoclinic | P2₁ | Monocopper(II) complex, distorted square pyramidal geometry. | psu.edu |
| [Cu₂L₂Cl₂(H₂O)₂][ClO₄]₂·2H₂O | Monoclinic | P2₁/c | Dicopper(II) polymeric structure, distorted square pyramidal geometry at each Cu(II). | psu.edu |
| [Cu₂CoL₂Cl₆]·3H₂O | Monoclinic | C2/c | Mixed trinuclear Cu(II)₂Co(II) infinite network. | psu.edu |
The ability of this compound and its isomers to act as tridentate bridging ligands facilitates the construction of complex supramolecular architectures, including macrocycles and coordination polymers.
The reaction of 1,3,5-tris(pyrazol-1-ylmethyl)benzene with different stoichiometries of copper(II) chloride leads to the formation of not only mononuclear and binuclear complexes but also trinuclear and polymeric structures. psu.edu For instance, a macromolecular complex with a polymeric structure was formed from the reaction of a monocopper complex with one equivalent of CuCl₂. psu.edu Furthermore, a mixed-metal complex with an infinite network structure containing two copper(II) ions and one cobalt(II) ion in the repeating unit has been synthesized and structurally characterized. psu.edu
The use of related poly(pyrazolyl)methane ligands has also been shown to yield a rich variety of supramolecular frameworks, including coordination polymers and macrocycles. mdpi.com The self-assembly process is often guided by the coordination preferences of the metal ion and the geometric constraints of the ligand. These extended structures are of significant interest for their potential applications in areas such as catalysis, materials science, and gas storage.
Metal Organic Frameworks Mofs and Coordination Polymers Incorporating 1,3,5 Tri 4 Pyrazolyl Benzene
Rational Design and Synthetic Strategies for MOF Construction
The rational design of MOFs using H₃BTP hinges on the principles of reticular chemistry, where the geometry of the ligand and the coordination preferences of the metal ions dictate the resulting framework topology. The trigonal nature of H₃BTP predisposes it to form networks with high connectivity and porosity.
Solvothermal Reaction Protocols
Solvothermal synthesis is the most prevalent method for constructing H₃BTP-based MOFs. rsc.org This technique involves heating a mixture of the H₃BTP ligand, a metal salt, and a high-boiling point solvent in a sealed container. The elevated temperature and pressure facilitate the deprotonation of the pyrazolyl groups and the subsequent coordination to the metal centers, leading to the crystallization of the MOF structure. rsc.orgunito.it
Commonly used solvents include N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF). rsc.orgrsc.org The choice of solvent can influence the final structure, as solvent molecules can sometimes act as modulators or become incorporated into the pores of the MOF. rsc.org The reaction temperature and duration are also critical parameters that are optimized to ensure the formation of a crystalline, phase-pure product. For instance, the synthesis of a novel zinc-based MOF with a related, more complex pyrazole (B372694) linker involved solvothermal methods with DMF as the solvent. rsc.orgresearchgate.net
In some cases, a base such as triethylamine (B128534) is added to the reaction mixture to facilitate the deprotonation of the H₃BTP ligand. rsc.org For example, in the synthesis of a nickel-based MOF, triethylamine was added dropwise to a solution of the ligand and metal salt in DMF, leading to the immediate precipitation of the product. rsc.org
The following table summarizes typical solvothermal conditions for the synthesis of H₃BTP-based MOFs:
| Metal Ion | Ligand | Solvent | Temperature (°C) | Time (h) | Additive | Reference |
| Ni(II) | H₃BTP | DMF | 60 | 16 | Triethylamine | rsc.org |
| Cu(II) | H₃BTP | DMF | Ambient | - | - | rsc.org |
| Zn(II) | H₃BTP | DMF | - | - | - | orientjchem.org |
| Co(II) | H₃BTP | DMF | - | - | - | orientjchem.org |
Bridging Ligand Role in Directed Assembly
The 1,3,5-trisubstituted benzene (B151609) core of H₃BTP provides a rigid and geometrically defined scaffold. The three pyrazolyl groups extend outwards from this central core, acting as divergent linkers that can bridge multiple metal centers. This bridging capability is fundamental to the formation of extended, three-dimensional networks. The nitrogen atoms within the pyrazole rings serve as the primary coordination sites for the metal ions. rsc.org
The predictable coordination geometry of H₃BTP allows for a degree of control over the resulting framework topology. By carefully selecting the metal ion with its preferred coordination geometry (e.g., tetrahedral, octahedral), it is possible to target the synthesis of MOFs with specific network structures. The rigidity of the H₃BTP ligand helps to maintain the structural integrity of the framework, leading to materials with permanent porosity.
Structural Elucidation and Topological Analysis of MOFs
X-ray Powder Diffraction and Single-Crystal X-ray Diffraction Methods
X-ray diffraction (XRD) is the cornerstone technique for the structural characterization of crystalline materials like MOFs. researchgate.netmdpi.comX-ray Powder Diffraction (XRPD) is routinely used to assess the phase purity of the bulk synthesized material and to confirm that the experimental pattern matches the simulated pattern derived from single-crystal data. rsc.orgmdpi.com It is also a valuable tool for monitoring the stability of the framework after activation processes or exposure to different conditions. rsc.org
Network Topologies and Interpenetration Phenomena
The inherent C₃ symmetry of the H₃BTP ligand often leads to the formation of MOFs with high-symmetry network topologies. The specific topology is determined by the way the H₃BTP linkers and the metal-based secondary building units (SBUs) are interconnected. For related pyrazole-based ligands, various topologies have been observed. mdpi.com
Interpenetration is a common phenomenon in MOFs where two or more independent frameworks grow through each other without being covalently bonded. This can occur in MOFs with large pores and can significantly impact the porosity of the material. While not explicitly detailed for H₃BTP in the provided context, it is a known phenomenon in related systems and is an important consideration in the design and analysis of new MOFs. mdpi.com
Analysis of Porosity and Channel Characteristics
The porosity of H₃BTP-based MOFs is a direct consequence of their open-framework structures. The size, shape, and chemical nature of the channels are determined by the arrangement of the H₃BTP linkers and the metal SBUs. For instance, MOFs constructed from H₃BTP have been shown to possess significant surface areas, with BET surface areas reported to be in the range of 930 to 1860 m²/g depending on the metal ion used. orientjchem.org
Gas adsorption measurements, typically using nitrogen at 77 K, are employed to characterize the porosity of these materials. acs.org From the adsorption isotherms, key parameters such as the Brunauer-Emmett-Teller (BET) surface area, Langmuir surface area, and pore volume can be calculated. mdpi.comresearchgate.net The pore size distribution, often determined using methods like non-local density functional theory (NLDFT), provides information about the dimensions of the channels within the MOF. mdpi.com For example, related pyrazolate-based MOFs exhibit rhombic or square channels with pore volumes accounting for a significant portion of the total cell volume. acs.org
The following table summarizes the porosity data for several pyrazolate-based MOFs, highlighting the impact of the metal center on the resulting properties:
| MOF | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| Ni₃(BTP)₂ | Ni(II) | 1650 | - | orientjchem.org |
| Cu₃(BTP)₂ | Cu(II) | 1860 | - | orientjchem.org |
| Zn₃(BTP)₂ | Zn(II) | 930 | - | orientjchem.org |
| Co₃(BTP)₂ | Co(II) | 1027 | - | orientjchem.org |
| Ni(bpb) | Ni(II) | - | 0.57 (calculated) | acs.org |
| Zn(bpb) | Zn(II) | - | 0.65 (calculated) | acs.org |
Crystallographic Features of Pyrazolate-Bridged Frameworks
The reaction of 1,3,5-tris(1H-pyrazol-4-yl)benzene (H3BTP) with transition metal acetate (B1210297) salts yields microporous pyrazolate-bridged MOFs with the general formula M3(BTP)2·xsolvent. researcher.life The specific crystal structure is influenced by the choice of the metal cation.
For instance, MOFs synthesized with nickel (Ni) and copper (Cu) exhibit an expanded sodalite-like framework. researcher.lifeunimi.it This structure is characterized by accessible metal cation sites. researcher.life In contrast, frameworks constructed with zinc (Zn) and cobalt (Co) adopt tetragonal structures. researcher.lifeunimi.it These frameworks feature hydrophobic surfaces and possess narrower channel diameters compared to their sodalite-like counterparts. researcher.life
A different approach involving a two-step synthesis strategy has been employed to construct a cobalt-based MOF, referred to as BUT-124(Co). rsc.org This method involves the initial creation of a template framework, BUT-124(Cd), followed by a post-synthetic metal metathesis process. rsc.org This strategy was developed to overcome challenges in the direct synthesis of the predicted stable MOF with unique [Co4Pz8] clusters (where Pz represents pyrazolate). rsc.org
The crystallographic details of these frameworks are often determined using ab-initio X-ray powder diffraction methods, which are crucial for elucidating the complex structures of these microporous materials. researcher.lifeunimi.it
Table 1: Crystallographic Features of M3(BTP)2 Frameworks
| Metal (M) | Framework Type | Key Features |
| Ni | Sodalite-like | Expanded framework, accessible metal cation sites. researcher.lifeunimi.it |
| Cu | Sodalite-like | Expanded framework, accessible metal cation sites. researcher.lifeunimi.it |
| Zn | Tetragonal | Hydrophobic surfaces, narrower channel diameters. researcher.lifeunimi.it |
| Co | Tetragonal | Hydrophobic surfaces, narrower channel diameters. researcher.lifeunimi.it |
Functional Properties of 1,3,5-Tri(4-pyrazolyl)benzene-Based MOFs
The unique structural characteristics of this compound-based MOFs give rise to several important functional properties, including high stability and the presence of catalytically active sites.
MOFs derived from this compound demonstrate exceptional thermal and chemical stability. researcher.lifersc.org Thermogravimetric analyses and powder X-ray diffraction studies have confirmed the robustness of these materials. researcher.life For example, the zinc-based framework, Zn3(BTP)2, is stable to heating in air up to at least 510 °C. researcher.lifersc.org The nickel-based analogue, Ni3(BTP)2, is stable in air up to 430 °C and can withstand treatment with boiling aqueous solutions across a wide pH range (from 2 to 14) for two weeks. researcher.lifersc.orgrsc.org This remarkable stability is attributed to the strong coordination bonds between the pyrazolate linkers and the metal centers. rsc.orgwiley-vch.de
The desolvation of these frameworks can be achieved by heating under a dynamic vacuum without causing a loss of crystallinity, resulting in microporous solids with high surface areas. researcher.lifersc.org The BET surface areas for the Ni, Cu, Zn, and Co frameworks have been measured to be 1650, 1860, 930, and 1027 m²/g, respectively. researcher.lifersc.org Interestingly, the copper and zinc-based frameworks can transform into new crystalline MOFs upon heating in boiling water. researcher.lifersc.org
A key feature of some this compound-based MOFs is the presence of exposed, or coordinatively unsaturated, metal sites. researcher.lifeunimi.it These sites are particularly prominent in the sodalite-like frameworks formed with nickel and copper. researcher.life The accessibility of these metal cations is a crucial factor for applications in catalysis, as they can act as Lewis acid sites. unimi.it
The combination of high stability, large surface area, and the presence of these exposed metal sites makes these materials promising candidates for catalytic processes that have traditionally relied on materials like zeolites. researcher.lifersc.org The ability to introduce and access these active metal centers within a robust and porous framework opens up possibilities for designing highly efficient and durable heterogeneous catalysts. unimi.it
Supramolecular Chemistry and Crystal Engineering of 1,3,5 Tri 4 Pyrazolyl Benzene Systems
Self-Assembly Phenomena and Directed Molecular Architectures
The self-assembly of 1,3,5-Tri(4-pyrazolyl)benzene is dictated by a variety of non-covalent interactions, which direct the formation of ordered structures in the solid state. The specific nature of these interactions governs the dimensionality and topology of the resulting supramolecular architectures.
Hydrogen Bonding Interactions in Crystal Packing
The pyrazole (B372694) moiety contains both a slightly acidic N-H proton (donor) and a basic sp2-hybridized nitrogen atom (acceptor), making it an ideal functional group for forming strong and directional N-H···N hydrogen bonds. This interaction is a primary driving force in the self-assembly of pyrazole-containing molecules, often leading to the formation of chains, tapes, or cyclic motifs. In the case of this compound, the three pyrazolyl groups offer the potential to form extensive hydrogen-bonded networks, which would be fundamental to its crystal packing as a free ligand. The trigonal disposition of these groups could facilitate the formation of two-dimensional hexagonal networks or more complex three-dimensional hydrogen-bonded organic frameworks (HOFs). acs.org
Role of Non-Covalent Interactions in Solid-State Structures
Upon deprotonation to its pyrazolate form (BTP³⁻), the molecule's primary role shifts to that of a tritopic linker in coordination-driven self-assembly. In this context, the strong, directional bonds formed between the pyrazolate nitrogen atoms and metal centers become the dominant structure-directing force, leading to the formation of highly stable and porous metal-organic frameworks. unimi.it The non-covalent interactions then serve to organize the framework itself and to mediate interactions with guest molecules within the pores.
Crystalline Arrangements and Molecular Conformations
The conformation adopted by the this compound molecule is a critical factor determining its packing in the solid state and the geometry of the networks it forms.
Analysis of Molecular Conformations in the Solid State (e.g., Twisted, Calyx, Planar)
Tripodal molecules based on a 1,3,5-trisubstituted benzene (B151609) core can adopt several distinct conformations, primarily defined by the torsion angles between the peripheral groups and the central ring.
Planar: All three pyrazolyl groups lie in the same plane as the central benzene ring. This conformation is observed in the isomer 1,3,5-tris(1H-pyrazol-3-yl)benzene. mdpi.comresearchgate.net
Twisted: The pyrazolyl rings are twisted out of the plane of the benzene core. This is common in substituted analogues where steric hindrance prevents planarity. For example, 1,3,5-tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene adopts a twisted geometry to minimize steric clashes. vulcanchem.com
Calyx: All three pyrazolyl groups are oriented to one side of the benzene plane, creating a bowl-shaped or "calyx" conformation. This has been observed in certain 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzene derivatives. mdpi.comresearchgate.net
The specific conformation adopted by this compound in its free state would depend on the balance between maximizing intermolecular hydrogen bonding and minimizing steric strain.
| Compound | Observed Conformation(s) | Reference |
|---|---|---|
| 1,3,5-tris(1H-pyrazol-3-yl)benzene | Planar | mdpi.comresearchgate.net |
| 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzene derivatives | Twisted, Calyx | mdpi.comresearchgate.net |
| 1,3,5-tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene | Twisted (Pseudo-C₃ symmetry) | vulcanchem.com |
Generation of One-, Two-, and Three-Dimensional Supramolecular Networks
The true power of this compound in crystal engineering is most evident in its deprotonated (pyrazolate) form, where it functions as a highly effective tritopic linker for building three-dimensional networks. Research has shown that reacting H3BTP with transition metal salts results in the formation of robust, microporous pyrazolate-bridged MOFs. unimi.it
These reactions yield frameworks with the general formula M₃(BTP)₂(solvent)ₓ. unimi.it The crystal structures, determined through ab-initio X-ray powder diffraction, reveal different network topologies depending on the metal used. With nickel (Ni) and copper (Cu), the BTP linker helps to form an expanded sodalite-like framework, which is a well-known 3D topology. unimi.it In contrast, frameworks built with zinc (Zn) and cobalt (Co) adopt tetragonal structures. unimi.it
These 3D networks can be activated by heating under vacuum to remove the solvent molecules, resulting in permanent, highly porous materials with large surface areas. unimi.it The exceptional thermal and chemical stability of these frameworks—for instance, the Ni-based framework is stable to heating in air up to 430 °C and resists boiling aqueous solutions from pH 2 to 14—highlights the robustness of the 3D network constructed using the this compound linker. unimi.it This demonstrates a highly successful application of the molecule in the directed assembly of three-dimensional systems.
| Metal Ion (M) | Framework Type | BET Surface Area (m²/g) | Thermal Stability (in air) | Reference |
|---|---|---|---|---|
| Nickel (Ni) | Expanded Sodalite-like | 1650 | Stable to 430 °C | unimi.it |
| Copper (Cu) | Expanded Sodalite-like | 1860 | Not specified | unimi.it |
| Zinc (Zn) | Tetragonal | 930 | Stable to 510 °C | unimi.it |
| Cobalt (Co) | Tetragonal | 1027 | Not specified | unimi.it |
Impact of Subtle Structural Modifications on Supramolecular Arrangement
A study on a series of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes demonstrates that this class of compounds is an excellent model for investigating the influence of subtle modifications on the supramolecular arrangement. mdpi.com The introduction of phenyl groups and subsequent modifications to them prevent the formation of planar stacking interactions between the central benzene rings, a common feature in simpler, unsubstituted heterocyclic systems. mdpi.comnih.gov Analysis of the crystalline structures through single-crystal X-ray diffraction revealed that different substituents induce distinct molecular conformations. mdpi.comresearchgate.net
For instance, the molecular structure of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzene was found to adopt a twisted conformation. mdpi.comresearchgate.net Similarly, its halogenated derivative, 1,3,5-tris(1-phenyl-4-bromo-1H-pyrazol-5-yl)benzene, also exhibits a twisted conformation. researchgate.net In contrast, when the phenyl rings are substituted with two chlorine atoms, as in 1,3,5-tris(1-(2,4-dichlorophenyl)-1H-pyrazol-5-yl)benzene, the molecule adopts a conformation analogous to a calyx form. mdpi.comnih.govresearchgate.net These conformational changes highlight how small structural differences can fundamentally alter the self-assembly process in both solid and solution states. mdpi.com
| Compound Name | Substituents | Observed Molecular Conformation | Reference |
|---|---|---|---|
| 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzene | Phenyl groups on pyrazole nitrogen | Twisted | mdpi.comresearchgate.net |
| 1,3,5-Tris(1-(2,4-dichlorophenyl)-1H-pyrazol-5-yl)benzene | 2,4-dichlorophenyl groups on pyrazole nitrogen | Calyx-like | mdpi.comresearchgate.net |
| 1,3,5-Tris(1-phenyl-4-bromo-1H-pyrazol-5-yl)benzene | Phenyl groups on pyrazole nitrogen, bromine on pyrazole C4 | Twisted | researchgate.net |
The trigonal symmetry of the 1,3,5-substituted benzene core is fundamental to its role as a building block in crystal engineering. acs.org The orientation of the pyrazolyl groups, influenced by these substitutions, directs the intermolecular hydrogen bonding and other noncovalent interactions, leading to diverse three-dimensional networks. acs.org The inability of the substituted 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzene series to form planar stacking columns, as confirmed by both single-crystal diffraction and concentration-dependent NMR studies, underscores how substituents can override expected packing motifs. mdpi.com
Host-Guest Chemistry within Supramolecular Assemblies
The C3-symmetric framework of 1,3,5-tri(pyrazolyl)benzene and its derivatives provides a foundation for creating host structures with cavities capable of encapsulating guest molecules. The specific geometry and chemical nature of the substituents on the core structure dictate the size, shape, and chemical environment of these cavities, influencing the host-guest properties of the resulting supramolecular assembly.
While extensive host-guest studies on the parent this compound are not widely reported, research on closely related derivatives illustrates the potential for guest inclusion. For example, the sterically crowded derivative tris(3,5-dimethylpyrazol-1-yl)phenylmethane has been shown to co-crystallize with a water molecule. mdpi.com In this structure, two molecules of the pyrazole derivative create a pocket where they are hydrogen-bonded to a single water molecule. mdpi.com One host molecule engages in a strong O-H∙∙∙N interaction, while the other is linked via a C-H∙∙∙O interaction, highlighting the specific recognition sites within the assembly. mdpi.com
| Host Compound | Guest Molecule | Key Host-Guest Interactions | Reference |
|---|---|---|---|
| Tris(3,5-dimethylpyrazol-1-yl)phenylmethane | Water (H₂O) | O-H∙∙∙N and C-H∙∙∙O hydrogen bonds | mdpi.com |
The principle of using trigonal building blocks to create porous networks is well-established in supramolecular chemistry. Molecules like benzene-1,3,5-tricarboxylic acid, which shares the same core symmetry, are known to form honeycomb-like structures that can accommodate various guest molecules by adjusting their cavity dimensions. rsc.orgvulcanchem.comresearchgate.net Similarly, other 1,3,5-substituted benzene derivatives, such as 6,6′,6′′-(1,3,5-phenylene)tris-1,3,5-triazine-2,4-diamines, are designed to form open networks with significant volume available for the inclusion of guests. acs.org This suggests that by carefully selecting the substituents on the pyrazolyl rings of 1,3,5-tri(pyrazolyl)benzene, it is possible to engineer crystalline solids with tailored cavities for specific host-guest applications.
Theoretical and Computational Studies on 1,3,5 Tri 4 Pyrazolyl Benzene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of 1,3,5-Tri(4-pyrazolyl)benzene. These calculations provide a foundational understanding of the molecule's electronic and structural characteristics.
Conformational Analysis and Energy Minimization
Conformational analysis of this compound is crucial for understanding its three-dimensional structure and stability. DFT calculations are used to explore the potential energy surface of the molecule by rotating the pyrazolyl groups relative to the central benzene (B151609) ring. These calculations help in identifying the most stable conformation, which is typically the one with the lowest energy.
For the related compound, 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzene, different conformations such as a twisted structure and a calyx-like form have been observed. mdpi.comnih.gov In the case of the isomer 1,3,5-tris(1H-pyrazol-3-yl)benzene, a planar conformation has been reported, where the pyrazole (B372694) groups lie in nearly the same plane as the benzene ring. mdpi.com For this compound, energy minimization calculations would likely indicate a preferred orientation of the pyrazolyl rings that minimizes steric hindrance and maximizes electronic stabilization.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.
For pyrazole derivatives, the HOMO is often distributed over the π-system, indicating that these are the sites most susceptible to electrophilic attack. Conversely, the LUMO is also typically part of the π-system, representing the regions where nucleophilic attack is most likely to occur. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. For this compound, the symmetrical arrangement of the pyrazolyl groups would influence the energy levels and distribution of these frontier orbitals.
In a study of 1,3,5-Tris(4-carboxyphenyl)benzene (B1661964), another derivative, DFT calculations were used to determine the frontier molecular orbitals to understand its electronic density and reactivity profile. nih.gov
| Property | Description |
| HOMO | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. |
Prediction of Reactivity Descriptors
DFT calculations can also be used to predict various reactivity descriptors that provide quantitative measures of a molecule's chemical behavior. These descriptors are derived from the electronic structure and energies of the frontier orbitals.
Commonly calculated reactivity descriptors include:
Electronic Density: This indicates the distribution of electrons in the molecule, highlighting electron-rich and electron-deficient regions.
Ionization Potential (IP): The energy required to remove an electron from a molecule, related to the HOMO energy.
Electron Affinity (EA): The energy released when a molecule accepts an electron, related to the LUMO energy.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated from the HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.
These descriptors provide a comprehensive picture of the reactivity of this compound, allowing for predictions about its behavior in chemical reactions. For instance, a high ionization potential and chemical hardness would suggest a relatively stable and less reactive molecule. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the electron density to define chemical bonds and atomic interactions. QTAIM analysis can identify bond critical points (BCPs), which are points where the electron density is at a minimum between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian of the electron density, provide information about the nature and strength of the chemical bonds.
In studies of related 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, QTAIM has been employed to analyze intramolecular interactions. mdpi.comnih.gov For this compound, a QTAIM analysis would characterize the C-C bonds within the benzene and pyrazole rings, the C-N and N-N bonds in the pyrazole rings, and the C-C bonds connecting the rings. This would provide a quantitative measure of the covalent and/or electrostatic nature of these bonds.
Molecular Dynamics (MD) Simulations of Assemblies
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations would be valuable for understanding how multiple molecules of this compound interact and self-assemble.
These simulations can provide insights into the formation of supramolecular structures, such as stacks or networks, driven by intermolecular forces like hydrogen bonding (between the N-H of the pyrazole rings) and π-π stacking interactions between the aromatic rings. By simulating a system of multiple molecules, it is possible to observe their collective behavior and predict the most likely forms of aggregation in different environments. This information is particularly relevant for applications in materials science, where the self-assembly properties of molecules are crucial.
Correlation between Theoretical Predictions and Experimental Data (e.g., X-ray Diffraction, NMR)
The validation of theoretical and computational models is a critical step in the study of molecular structures. For compounds like this compound, this is typically achieved by comparing predicted data with experimental results obtained from techniques such as single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific comparative studies on this compound are not extensively detailed in available literature, the principles of such correlations can be thoroughly illustrated through studies on closely related derivatives and isomers.
Density Functional Theory (DFT) has proven to be a reliable tool for predicting the geometric and spectroscopic properties of pyrazole-based compounds. uclouvain.be These computational methods allow for the optimization of molecular geometries, including bond lengths and angles, which can then be directly compared with the precise measurements afforded by X-ray crystallography. Similarly, theoretical NMR chemical shifts can be calculated and correlated with experimental spectra to confirm molecular structures and understand electronic environments.
X-ray Diffraction Data Correlation
Single-crystal X-ray diffraction provides the definitive experimental evidence for the solid-state structure of a molecule. For derivatives of 1,3,5-tris(pyrazolyl)benzene, such as 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, DFT calculations have been successfully used to analyze and understand the observed crystalline structures. mdpi.comnih.gov These studies show that theoretical calculations can accurately model the molecular conformations, including the twisted or calyx-like forms that these molecules can adopt. mdpi.com
For instance, in a study of 1,3,5-tris(1-phenyl-4-halo-1H-pyrazol-5-yl)benzene, the formation of the specific isomer and the impact of halogenation were confirmed by both spectroscopic data and X-ray diffraction. mdpi.com The comparison between the computationally predicted structure and the experimentally determined crystal structure validates the accuracy of the theoretical model.
A constitutional isomer, 1,3,5-Tris(1H-pyrazol-3-yl)benzene, has been characterized by single-crystal X-ray diffraction, revealing crucial details about its intermolecular interactions. researchgate.net The study identified N—H···N hydrogen bonds that link the molecules into a three-dimensional network. researchgate.net A key finding was that the non-hydrogen atoms of the molecule are not coplanar. researchgate.net Such experimental findings are invaluable for benchmarking the accuracy of DFT calculations, which can, in turn, be used to predict the supramolecular chemistry of the target compound, this compound.
To illustrate the type of data involved, the table below shows a hypothetical comparison between experimental X-ray data and DFT predictions for a key dihedral angle in a related tris(pyrazolyl)benzene derivative.
| Parameter | Experimental (X-ray) | Theoretical (DFT) |
| Dihedral Angle (Benzene-Pyrazole) | 15.2° | 14.8° |
Note: Data in this table is illustrative and based on typical correlations found in the literature for similar compounds.
NMR Spectroscopy Data Correlation
NMR spectroscopy is a powerful tool for structure elucidation in solution. Theoretical calculations are frequently employed to predict ¹H and ¹³C NMR chemical shifts, which are then compared with experimental spectra to assign signals and confirm structural features.
Studies on pyrazole derivatives have demonstrated a reasonable correlation between experimental and predicted NMR spectra. uclouvain.be For a series of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, the ¹H-NMR spectra consistently showed a singlet for the central benzene hydrogens, confirming the C₃ symmetry of the molecule in solution. mdpi.com The chemical shifts and coupling constants of the pyrazole ring protons, also observed experimentally, align with what would be predicted by computational models for such a structure. mdpi.com
The table below presents an example of the correlation between experimental and theoretically calculated ¹H NMR chemical shifts for a derivative of this compound.
| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |
| Benzene-H | 7.18 | 7.25 |
| Pyrazole-H3 | 7.64 | 7.70 |
| Phenyl-H (ortho) | 7.14 | 7.20 |
| Phenyl-H (meta/para) | 7.32 | 7.38 |
Note: The data is based on experimental values reported for 1,3,5-Tris(4-chloro-1-phenyl-1H-pyrazol-5-yl)benzene mdpi.com and illustrative theoretical values to demonstrate the correlation.
The congruence between the calculated and observed data for these related compounds lends confidence to the use of computational methods for predicting the properties of this compound itself. These correlations are fundamental to confirming the identity and understanding the structural nuances of newly synthesized molecules and validating the computational approaches used in their study.
Advanced Material Applications of 1,3,5 Tri 4 Pyrazolyl Benzene Derivatives and Frameworks
Catalysis and Electrocatalysis
The tripodal nature of 1,3,5-Tri(4-pyrazolyl)benzene (BTP) makes it an exceptional ligand for the synthesis of metal-organic frameworks (MOFs) and coordination complexes that serve as robust catalysts.
Heterogeneous Catalysis:
The primary catalytic application of this compound is as a multitopic linker in the creation of heterogeneous catalysts, particularly MOFs. The BTP ligand's trigonal symmetry and ability to connect multiple metal centers lead to the formation of MOFs with high porosity and surface area, which are critical features for heterogeneous catalysis.
For instance, BTP has been instrumental in synthesizing MOFs with exceptional stability. A notable example is a MOF created with the tritopic pyrazolate linker 1,3,5-tris(1H-pyrazol-4-yl)benzene, which exhibits remarkable stability in boiling aqueous solutions across a wide pH range from 2 to 14. nih.gov This stability is a significant advantage for catalysts operating in harsh chemical environments.
Cobalt(II) has been incorporated into pyrazolate-based MOFs to create active catalysts for oxidation reactions. These frameworks provide a solid-state, recyclable catalytic system where the cobalt centers act as the active sites. bohrium.com The BTP ligand helps in creating a robust and porous structure that allows for the diffusion of substrates and products.
Homogeneous Catalysis:
While the use of the parent this compound in homogeneous catalysis is less common, derivatives have been designed for such purposes. A related tri-topic ligand, 1,3,5-tris((4-((1H-pyrazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)methyl)benzene, has been used to synthesize trimetallic Rhodium(I) and Iridium(I) complexes. rsc.org These complexes have demonstrated high activity as homogeneous catalysts in the dihydroalkoxylation of alkynes, with the Rh(I) complex achieving a turnover frequency (TOF) of up to 2052 h⁻¹. rsc.org This highlights how the core benzene (B151609) structure with multiple chelating arms can be adapted for designing efficient molecular catalysts.
In catalysts derived from this compound, the active sites are typically the metal centers incorporated within the framework or complex. The BTP ligand plays a crucial role in modulating the properties of these active sites.
Creation of Coordinatively Unsaturated Metal Sites: The synthesis of MOFs using BTP can lead to the formation of coordinatively unsaturated metal centers after the removal of solvent molecules. These open metal sites are highly reactive and can serve as Lewis acid centers to bind and activate substrate molecules. For example, in cobalt-based MOFs, desolvation can generate unsaturated cobalt(II) centers that are key to catalytic cycles, such as selective oxygen binding. bohrium.com
Electronic Tuning of Metal Centers: The pyrazolate linkers, being more electron-donating than some other common linkers like triazolates, can influence the electronic properties of the metal active sites. This tuning can enhance the binding affinity for certain substrates and influence the catalytic activity. In a study on isostructural cobalt MOFs, replacing a triazolate linker with a more electron-donating pyrazolate group led to a significant increase in the isosteric heat of adsorption for O₂, indicating stronger binding. bohrium.com This demonstrates the ligand's role in fine-tuning the electronic environment of the active metal center.
Site Isolation and Stability: By incorporating metal active sites into a robust framework built with BTP, the catalyst benefits from site isolation. This prevents the deactivation of catalytic centers through dimerization or aggregation, a common issue in homogeneous catalysis. The framework's stability, imparted by the strong coordination of the BTP ligand, ensures the longevity and recyclability of the catalyst.
A summary of representative catalytic systems is provided in the table below.
| Catalyst System | Ligand/Derivative | Metal Center | Application | Key Finding |
| Heterogeneous MOF | 1,3,5-Tris(1H-pyrazol-4-yl)benzene (BTP) | Co(II) | Selective O₂ Binding | Generates coordinatively unsaturated Co(II) sites with high affinity for O₂. bohrium.com |
| Homogeneous Complex | 1,3,5-Tris((4-((1H-pyrazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)methyl)benzene | Rh(I) | Dihydroalkoxylation of alkynes | Achieved a high Turnover Frequency (TOF) of 2052 h⁻¹. rsc.org |
The high stability of MOFs constructed from this compound, especially in a wide range of pH conditions, makes them promising candidates for electrocatalytic applications. nih.gov Electrocatalysts often need to operate in acidic or alkaline aqueous media, where many MOFs tend to decompose. The robustness of BTP-based frameworks addresses this challenge.
While the direct electrocatalytic reduction of bromate (B103136) using a BTP-based material is not extensively documented in the reviewed literature, the inherent properties of these frameworks suggest their potential in such applications. MOFs can be designed to incorporate redox-active metal centers, and their porous nature facilitates the transport of ions and molecules to these active sites. The stability of BTP-based MOFs in aqueous electrolytes is a critical prerequisite for developing effective electrocatalysts for water treatment and other redox processes.
Luminescent and Optoelectronic Materials
The rigid, conjugated structure of the this compound core is a foundational element for designing novel luminescent and optoelectronic materials. By functionalizing the pyrazole (B372694) rings or the central benzene ring, the electronic properties can be tuned for specific applications in devices like OLEDs and OPVs.
Star-shaped molecules based on a central aromatic core, such as benzene or 1,3,5-triazine, are of significant interest for OLEDs. rsc.org While direct use of this compound in OLEDs is not widely reported, its derivatives are promising candidates. For example, a highly conjugated pyrazole derivative, 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene , has been synthesized and proposed as a potential hole-transporting material for photoelectric devices due to its extensive conjugation. mdpi.com
The design of fluorescent materials often involves creating molecules with a high quantum yield and specific emission wavelengths. The functionalization of the BTP core can lead to materials with tunable luminescent properties. For instance, attaching different substituents to the pyrazole rings can alter the HOMO-LUMO gap and, consequently, the color of the emitted light. The starburst architecture helps in preventing aggregation-induced quenching, a common problem in solid-state luminescent materials.
The same structural features that make BTP derivatives suitable for OLEDs also make them interesting for OPVs. In organic solar cells, materials are needed for light absorption (active layer) and for transporting charge carriers (holes and electrons) to the electrodes.
The derivative 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene is noted for its potential application in solar cells, likely as a hole-transporting or donor material in the active layer. mdpi.com The star-shaped design allows for efficient packing and charge transport in multiple directions.
Furthermore, MOFs and covalent organic frameworks (COFs) built from BTP derivatives are being explored for photocatalysis, which shares fundamental principles with photovoltaics. A 2D donor-acceptor MOF using a 1,3,5-tris[4-amino(1,1-biphenyl-4-yl)]benzene derivative as the electron donor showed efficient photocatalytic activity. ossila.com This suggests that frameworks based on BTP could be engineered to have the necessary light-harvesting and charge-separation properties for use in OPV active layers.
A summary of the properties of a relevant derivative is presented below.
| Compound | Potential Application | Relevant Properties |
| 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene | Hole-transporting material in solar cells and OLEDs | Highly conjugated structure, synthesized via Ullman coupling. mdpi.com |
Photophysical Properties (e.g., Photoluminescence, Stokes Shift, Quantum Yields)
Derivatives and frameworks incorporating the this compound scaffold often exhibit notable photophysical properties, making them promising candidates for various optoelectronic applications. The photoluminescence (PL) of these materials is intrinsically linked to the π-conjugated system formed by the central benzene ring and the attached pyrazole moieties. The specific emission characteristics, including wavelength, intensity, and efficiency, are highly tunable through chemical modification of the core structure or by coordinating the pyrazolyl groups with metal ions to form metal-organic frameworks (MOFs).
Generally, pyrazole derivatives are known to be fluorescent. nih.gov Highly substituted pyrazoles can show intense blue fluorescence and high quantum yields (ΦF). rsc.org For instance, certain 1,3,5-trisubstituted pyrazoles have been reported to exhibit fluorescence quantum yields of up to 97%. rsc.org The introduction of different substituents on the pyrazole or benzene rings can significantly alter the electronic properties and, consequently, the emission wavelengths and efficiencies. For example, pyrazole-tethered imidazo[1,2-a]pyridine (B132010) derivatives have shown good to excellent luminescent quantum yields, ranging from 5% to 83%. researchgate.net
The Stokes shift , which is the difference between the maximum absorption and emission wavelengths, is a crucial parameter for optical applications. Large Stokes shifts are desirable as they minimize self-absorption and improve the clarity of the emitted signal. Pyrazole-based chromophores have been shown to exhibit significant Stokes shifts. For example, certain pyrazole-tethered compounds display Stokes shifts in the range of 68–140 nm. researchgate.net In some cases, such as with donor-acceptor polymethine dyes containing a pyrazoline fragment, the Stokes shift can be as large as 200–210 nm. researchgate.net This large separation between excitation and emission energies is beneficial for applications in fluorescence imaging and sensing. ecampus.com
The quantum yield (ΦF) , a measure of the efficiency of the fluorescence process, is another key characteristic. While the core this compound ligand itself might have modest fluorescence, its incorporation into more complex structures, such as star-shaped molecules or MOFs, can dramatically enhance emission. For example, a star-shaped molecule with a benzene core and pyrrole (B145914) arms, while non-emissive itself, becomes a strong blue emitter (ΦF = 0.46) upon complexation with boron. rsc.org Similarly, pyrazole derivatives designed as fluorescent probes can achieve high quantum yields, with some styrylpyrazoles reaching up to 66%.
The following table summarizes the photophysical properties of various pyrazole-based compounds to provide a representative overview.
| Compound Type | Emission Max (λ_em) [nm] | Quantum Yield (Φ_F) [%] | Stokes Shift [nm] | Reference(s) |
| Biaryl-substituted Pyrazoles | 320-395 | up to 97 | Not specified | rsc.org |
| Pyrazole-tethered Imidazo[1,2-a]pyridines | 430-521 | 5-83 | 68-140 | researchgate.net |
| 1,3,5-Triazine with Triazole Arms | Not specified | up to 43 | Not specified | rsc.org |
| Boron Complex of Pyrrole-armed Benzene | 510 | 46 | Not specified | rsc.org |
Thermally Activated Delayed Fluorescence (TADF) Characteristics
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons for light emission, enabling internal quantum efficiencies approaching 100% in organic light-emitting diodes (OLEDs). acs.orgacs.org This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST), which facilitates the up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC). rsc.org
The molecular design for TADF typically involves connecting electron-donating and electron-accepting moieties in a way that leads to a spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgrsc.org This separation minimizes the exchange energy, resulting in a small ΔE_ST.
The this compound structure and its derivatives are promising scaffolds for designing TADF materials. The pyrazole ring can act as an electron-accepting unit, which, when combined with suitable electron-donating groups, can create the necessary donor-acceptor architecture. nih.gov For instance, bipolar host materials for TADF OLEDs have been successfully developed by linking pyrazole units with carbazole, a well-known electron donor. nih.gov These materials have demonstrated high triplet energies (2.76–3.02 eV) and have been used to fabricate highly efficient blue and green TADF devices. nih.gov
Chromenopyrazole-based bipolar host materials have also been synthesized and used as hosts for green TADF emitters. rsc.org OLEDs based on these materials have achieved high external quantum efficiencies (EQE) of up to 21.2%, with minimal efficiency roll-off at high brightness. rsc.org Similarly, blue bipolar hosts using a chromenopyrazole acceptor core have been developed for efficient TADF OLEDs. acs.org The design principle involves creating a twisted structure between the donor and acceptor units, which is crucial for achieving a small ΔE_ST. acs.orgrsc.org
While specific TADF data for the unsubstituted this compound may not be widely reported, the research on related pyrazole-based systems strongly indicates their potential. The key parameters for representative pyrazole-based TADF host materials are summarized below.
| Host Material | E_T [eV] | HOMO [eV] | LUMO [eV] | Device EQE_max [%] (Color) | Reference |
| m-CzDPz | 2.91 | -5.91 | -2.12 | 15.8 (Blue) | nih.gov |
| 3-CzDPz | 2.76 | -5.92 | -2.26 | 13.3 (Green) | nih.gov |
| DCzCP | Not Specified | Not Specified | Not Specified | 21.2 (Green) | rsc.org |
| CzCP | 3.02 | -5.70 | -2.39 | Not Specified | acs.org |
| 2CzCP | 2.91 | -5.51 | -2.21 | Not Specified | acs.org |
Gas Storage and Separation Technologies
Metal-Organic Frameworks (MOFs) built from pyrazolate-based ligands, including those derived from this compound, are highly promising for gas storage and separation applications. researchgate.net The strong coordination bond between metal ions and pyrazolate linkers imparts high thermal and chemical stability to the resulting frameworks, which is a critical requirement for practical applications involving exposure to various gases and moisture. mit.edu
The tripodal nature and C₃ symmetry of the this compound ligand make it an excellent building block for creating porous, three-dimensional structures with high surface areas. These properties are essential for high-capacity gas storage. For example, a related tritopic ligand, 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) (H₃BTB), is famously used to construct MOF-177, which possesses an exceptionally high surface area and hydrogen storage capacity. nih.gov Similarly, pyrazolate-based MOFs are expected to exhibit significant porosity.
Flexible MOFs constructed from pyrazolate linkers can exhibit dynamic "breathing" or "gate-opening" behaviors in response to gas pressure, which can be highly advantageous for selective gas separation and storage. doi.org This flexibility allows the material to maximize its uptake capacity at a specific pressure. Computational studies have identified pyrazolate-based MOFs as top candidates for methane (B114726) (CH₄) and hydrogen (H₂) storage, with some predicted to surpass the working capacities of current record-holding materials. doi.org
Research on MOFs made from the similar ligand 1,4-bis(4-pyrazolyl)benzene has demonstrated their effectiveness in adsorbing harmful volatile organic compounds (VOCs) like thiophene (B33073) and benzene, even in the presence of moisture. acs.org The different metal ions (e.g., Zn(II), Ni(II)) used can tune the channel size and shape of the MOF, influencing its adsorption properties. acs.org
The table below presents data on gas adsorption for several pyrazolate-based MOFs, illustrating their potential in this field.
| MOF Material | Gas | Uptake Capacity | Conditions | Reference |
| Zn(bpb) | Thiophene | ~160 cm³/g | 298 K | acs.org |
| Ni(bpb) | Thiophene | ~110 cm³/g | 298 K | acs.org |
| Co+E11 (Predicted) | CH₄ | 214.5 v(STP)/v | 298 K, 5.8–65 bar | doi.org |
| Co+E11 (Predicted) | H₂ | 45.0 g/L | 77 K, 5–100 bar | doi.org |
Chemical Sensing Applications
The this compound scaffold is an excellent platform for designing chemosensors, particularly fluorescent sensors. The pyrazole units can act as effective binding sites for various analytes, such as metal ions, while the tripodal arrangement can form a pre-organized cavity, enhancing binding selectivity. The fluorescence of the molecule can be modulated upon analyte binding, leading to a "turn-on" or "turn-off" response that can be easily detected. rsc.orgrsc.org
Derivatives of this compound, such as tripodal tris(pyrazolyl) receptors based on a 1,3,5-triethylbenzene (B86046) core, have been developed as highly selective fluorescent and potentiometric sensors for the ammonium (B1175870) ion (NH₄⁺). rsc.orgresearchgate.net These receptors form a well-defined cavity that preferentially binds NH₄⁺ over interfering ions like potassium (K⁺), which is a significant challenge in sensor design. researchgate.net
The sensing mechanism often involves chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). In a typical "turn-on" sensor, the fluorescence of the molecule is initially quenched. Upon binding to the target analyte, a conformational change or electronic perturbation can block the quenching pathway, leading to a significant increase in fluorescence intensity. rsc.org For example, pyrazole-based sensors have been designed to show a 20-fold increase in fluorescence upon binding Zn²⁺ and a 30-fold increase for Fe³⁺. rsc.orgrsc.org
The versatility of pyrazole chemistry allows for the development of sensors for a wide range of analytes. By modifying the pyrazole rings or the central benzene core, the selectivity and sensitivity can be fine-tuned. For instance, pyrazolyl-phosphine oxides have been reported as dual-responsive fluorescent sensors, showing a "turn-off" response for Fe³⁺ and a "turn-on" response for Al³⁺. nih.govchemrxiv.org
The table below summarizes the performance of various chemical sensors based on pyrazolyl and related tripodal structures.
| Sensor Type | Analyte Detected | Response Type | Key Performance Metric | Reference(s) |
| Tris(pyrazolyl) Receptor | NH₄⁺ | Potentiometric & Fluorescent | High selectivity over K⁺ | rsc.orgresearchgate.net |
| Pyrazole Derivative | Zn²⁺ / Cd²⁺ | "Turn-on" Fluorescence | ~20x fluorescence increase for Zn²⁺ | rsc.orgrsc.org |
| Pyrazole Derivative | Fe³⁺ / Fe²⁺ | "Turn-on" Fluorescence | ~30x fluorescence increase for Fe³⁺ | rsc.orgrsc.org |
| Pyrazolyl-phosphine Oxide | Fe³⁺ / Al³⁺ | Dual: "Turn-off" / "Turn-on" | Submicromolar detection limits | nih.govchemrxiv.org |
| Calix acs.orgarene with Pyrazole | Hg²⁺ / Ag⁺ | "Turn-on" Fluorescence | High selectivity | frontiersin.org |
Q & A
Basic: What synthetic methodologies are effective for preparing 1,3,5-Tri(4-pyrazolyl)benzene, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves condensation reactions of pyrazole derivatives with benzene precursors. A validated approach includes refluxing substituted pyrazoles with aromatic aldehydes in ethanol under acidic catalysis (e.g., glacial acetic acid), followed by solvent evaporation and purification . Critical parameters include:
- Molar ratios : Stoichiometric control of reactants (e.g., 1:1 molar ratio of triazole to benzaldehyde) to minimize side products.
- Reaction time : Extended reflux (4–6 hours) ensures complete cyclization.
- Purification : Column chromatography or recrystallization improves purity, with yields often ranging 50–75% depending on substituent steric effects .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
A multi-technique approach is recommended:
- NMR spectroscopy : and NMR identify proton environments and confirm substitution patterns (e.g., pyrazole ring integration) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (CHN, MW 276.3) and fragmentation patterns .
- FT-IR spectroscopy : Detects functional groups (e.g., C=N stretches at ~1600 cm) .
- Cyclic voltammetry (CV) : Reveals redox-active behavior in CHCl solutions (e.g., quasi-reversible waves at 0.1–0.3 V vs. Ag/AgNO) .
Basic: How does the electronic structure of this compound influence its coordination chemistry?
Answer:
The three pyrazole groups act as multidentate ligands, enabling coordination with transition metals (e.g., Cu, Fe) to form metal-organic frameworks (MOFs) or complexes. Key factors:
- Ligand geometry : The trigonal symmetry facilitates porous architectures, as seen in related COFs with surface areas >700 m/g .
- Donor-acceptor properties : Pyrazole N-atoms participate in σ-donation, while aromatic π-systems enable cation-π interactions with alkali metals .
- Thermal stability : Derivatives exhibit stability up to 500°C, making them suitable for catalytic applications .
Advanced: How can researchers reconcile discrepancies between computational and experimental UV-Vis spectra?
Answer:
Discrepancies often arise from solvent effects or approximations in density functional theory (DFT). To address:
- Solvent correction : Apply polarizable continuum models (PCM) to simulations to match experimental CHCl conditions .
- Functional selection : Hybrid functionals (e.g., O3LYP) with augmented basis sets (e.g., aug-cc-pVDZ) improve agreement with observed λ values .
- Vibronic coupling : Include excited-state vibrational modes to account for peak broadening in experimental spectra .
Advanced: What experimental strategies mitigate batch-to-batch variability in crystallinity for MOFs using this ligand?
Answer:
Variability in COF/MOF crystallinity can be minimized by:
- Solvothermal control : Use mixed solvents (e.g., mesitylene/dioxane) to regulate nucleation rates .
- Activation protocols : Supercritical CO drying preserves pore integrity better than thermal methods .
- In-situ monitoring : Powder X-ray diffraction (PXRD) during synthesis identifies amorphous phases early .
Advanced: How do electrolyte composition and scan rate affect electrochemical reversibility in studies of this compound?
Answer:
Electrochemical behavior is sensitive to:
- Supporting electrolyte : NBuPF in CHCl minimizes ion pairing, enhancing redox reversibility .
- Scan rate dependence : Quasi-reversible systems show linear ΔE vs. log(scan rate) relationships; deviations indicate kinetic limitations .
- Pulse techniques : Differential pulse voltammetry (DPV) resolves overlapping redox events (pulse parameters: 15 mV amplitude, 0.2 s pulse time) .
Advanced: What mechanistic insights can be derived from comparative TGA analysis of the ligand and its metal complexes?
Answer:
Thermogravimetric analysis (TGA) under N reveals:
- Ligand stability : Decomposition onset >250°C, with residual mass <5% at 600°C .
- Metal coordination effects : Cu(II) complexes show higher char yields (~20%) due to oxide formation .
- Hydration states : Weight loss below 150°C correlates with solvent/moisture content, critical for porosity calculations .
Advanced: How can researchers address contradictory reports on ligand reactivity in cross-coupling reactions?
Answer:
Contradictions often stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
